molecular formula C12H12O4 B8463563 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid

2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid

Cat. No.: B8463563
M. Wt: 220.22 g/mol
InChI Key: DQROXPVVYFNOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid is an organic compound with a complex structure that includes both alkyne and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(4-Hydroxybut-1-yn-1-yl)benzoic acid methyl ester. This intermediate can be synthesized through a reaction involving the corresponding benzoic acid derivative and a suitable alkyne precursor under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the alkyne group may produce alkanes .

Scientific Research Applications

2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybut-1-ynyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxy and alkyne groups can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxybut-1-yn-1-yl)benzonitrile
  • Methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate

Uniqueness

Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(4-hydroxybut-1-ynyl)-3-methoxybenzoic acid

InChI

InChI=1S/C12H12O4/c1-16-11-7-4-6-10(12(14)15)9(11)5-2-3-8-13/h4,6-7,13H,3,8H2,1H3,(H,14,15)

InChI Key

DQROXPVVYFNOPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1C#CCCO)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2-(4-hydroxybut-1-yn-1-yl)-3-(methyloxy)benzoate (0.056 g, 0.24 mmol) was dissolved in methanol (2 ml), and a solution of potassium hydroxide (0.027 g, 0.48 mmol) in water (0.5 ml) was added. The reaction mixture was stirred at 60° C. for 1 h, cooled to room temperature, and 1.5M hydrochloric acid was added to pH 4. The aqueous mixture was extracted with ethyl acetate, and the organic layer was washed with brine then dried over sodium sulfate. The mixture was then filtered and concentrated to give 2-(4-hydroxybut-1-yn-1-yl)-3-(methyloxy)benzoic acid (0.052 g, 99% yield). MS (EI) for C12H12O4: 219 (M−H).
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.027 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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